molecular formula C10H18ClNO B11763866 Cis-4-aminoadamantan-1-ol hydrochloride

Cis-4-aminoadamantan-1-ol hydrochloride

Cat. No.: B11763866
M. Wt: 203.71 g/mol
InChI Key: KWEPNQFVPHYHHO-ILQIGJEOSA-N
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Description

Cis-4-aminoadamantan-1-ol hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is a derivative of adamantane, a highly stable cage-like hydrocarbon. This compound is known for its applications in the pharmaceutical field, particularly as an intermediate in the synthesis of antiviral and antitumor drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-aminoadamantan-1-ol hydrochloride typically involves the reduction of 5-hydroxy-2-adamantanone using palladium-carbon hydrogenation. The reaction is carried out in an aqueous ammonia solvent, followed by acidification to form the hydrochloride salt . The process is efficient, with high atom economy and minimal reaction steps, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of aqueous ammonia as the reaction medium ensures cost-effectiveness and environmental friendliness. The reaction conditions are optimized to achieve high yields and purity, making the process viable for commercial production .

Chemical Reactions Analysis

Types of Reactions

Cis-4-aminoadamantan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various adamantane derivatives, such as ketones, carboxylic acids, and substituted amines. These derivatives have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Cis-4-aminoadamantan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-4-aminoadamantan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to antiviral or antitumor effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Trans-4-aminoadamantan-1-ol hydrochloride
  • 1-aminoadamantane
  • 4-hydroxyadamantane

Uniqueness

Cis-4-aminoadamantan-1-ol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. Compared to its trans isomer, the cis configuration may offer different binding affinities and selectivities for molecular targets .

Properties

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

(3R,5S)-4-aminoadamantan-1-ol;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H/t6?,7-,8+,9?,10?;

InChI Key

KWEPNQFVPHYHHO-ILQIGJEOSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2N)CC1C3)O.Cl

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)O.Cl

Origin of Product

United States

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